molecular formula C28H26N4O4S B2920268 Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114628-51-1

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2920268
CAS RN: 1114628-51-1
M. Wt: 514.6
InChI Key: LSSBJACZGBMRKY-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-phenylpiperazine-1-carboxylic acid with 4-(chloromethyl)benzoyl chloride to form 4-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzoic acid. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is cyclized with ethyl acetoacetate to form the tetrahydroquinazoline ring. The resulting compound is then esterified with methyl chloroformate to form the final product.", "Starting Materials": [ "4-phenylpiperazine-1-carboxylic acid", "4-(chloromethyl)benzoyl chloride", "thiosemicarbazide", "ethyl acetoacetate", "methyl chloroformate" ], "Reaction": [ "4-phenylpiperazine-1-carboxylic acid is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base such as triethylamine to form 4-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzoic acid.", "4-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzoic acid is then reacted with thiosemicarbazide in the presence of a base such as sodium acetate to form the corresponding thiosemicarbazone.", "The thiosemicarbazone is then cyclized with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the tetrahydroquinazoline ring.", "The resulting compound is then esterified with methyl chloroformate in the presence of a base such as triethylamine to form Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] }

CAS RN

1114628-51-1

Product Name

Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6

IUPAC Name

methyl 4-oxo-3-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C28H26N4O4S/c1-36-27(35)21-11-12-23-24(17-21)29-28(37)32(26(23)34)18-19-7-9-20(10-8-19)25(33)31-15-13-30(14-16-31)22-5-3-2-4-6-22/h2-12,17H,13-16,18H2,1H3,(H,29,37)

InChI Key

LSSBJACZGBMRKY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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